4-(Cyclopentylamino)-1-methylpiperidine-4-carboxamide
Description
Properties
IUPAC Name |
4-(cyclopentylamino)-1-methylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-15-8-6-12(7-9-15,11(13)16)14-10-4-2-3-5-10/h10,14H,2-9H2,1H3,(H2,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZPAAJYYPTYIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C(=O)N)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The synthesis of 4-(Cyclopentylamino)-1-methylpiperidine-4-carboxamide requires strategic disassembly into three key components:
- Piperidine core : Functionalized at the 4-position to accommodate both the cyclopentylamino and carboxamide groups.
- Cyclopentylamine : Serves as the nucleophile for amination.
- Carboxamide moiety : Likely introduced via hydrolysis of a nitrile or direct amidation.
A retrosynthetic approach suggests two primary routes:
- Route A : Sequential introduction of the cyclopentylamino and carboxamide groups onto a preformed piperidine scaffold.
- Route B : Construction of the piperidine ring via cyclization of a linear precursor containing both functional groups.
Synthetic Methodologies
Route A: Functionalization of a Piperidine Scaffold
Intermediate Preparation: 4-Oxo-1-methylpiperidine-4-carbonitrile
The synthesis begins with 1-methylpiperidin-4-one, which undergoes a Strecker reaction with potassium cyanide and ammonium chloride to yield 4-amino-1-methylpiperidine-4-carbonitrile. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) provides 4-oxo-1-methylpiperidine-4-carbonitrile.
Critical Parameters :
- Temperature : 0–5°C during cyanide addition to minimize side reactions.
- Oxidation Control : Excess CrO₃ ensures complete conversion (yield: 78–82%).
Reductive Amination with Cyclopentylamine
The ketone group in 4-oxo-1-methylpiperidine-4-carbonitrile undergoes reductive amination with cyclopentylamine using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane. This step installs the cyclopentylamino group while preserving the nitrile functionality.
Reaction Conditions :
- Molar Ratio : 1:1.2 (ketone:amine) to drive completion.
- Solvent : Anhydrous dichloroethane to prevent hydrolysis.
- Yield : 65–70% after purification via silica gel chromatography.
Nitrile Hydrolysis to Carboxamide
The nitrile group is hydrolyzed to a carboxamide using concentrated sulfuric acid at 60°C for 6 hours. Quenching with ice water followed by neutralization with ammonium hydroxide yields the final product.
Optimization Notes :
Route B: Ring-Closing Metathesis (RCM) Approach
Linear Precursor Synthesis
A Grubbs II-catalyzed RCM constructs the piperidine ring from a diene precursor containing pre-installed cyclopentylamino and carboxamide groups. The diene, synthesized from allyl bromide and cyclopentylamine, undergoes metathesis in toluene at 40°C.
Catalyst Loading : 5 mol% Grubbs II.
Yield : 60–65% after distillation.
Functional Group Compatibility
The carboxamide group remains stable under RCM conditions, though rigorous exclusion of moisture is required to prevent hydrolysis.
Mechanistic Insights
Process Optimization and Challenges
Purification Strategies
Analytical Characterization
Spectroscopic Data
Applications and Derivatives
While direct applications of 4-(Cyclopentylamino)-1-methylpiperidine-4-carboxamide remain proprietary, structurally similar piperidine carboxamides exhibit:
Chemical Reactions Analysis
Formation of the Cyclopentylamino Substituent
The cyclopentylamino group at the 4-position is introduced via nucleophilic substitution or reductive amination :
Nucleophilic Substitution Pathway
A leaving group (e.g., bromide, tosylate) at the 4-position of the piperidine ring reacts with cyclopentylamine under basic conditions :
Example Reaction:
Reductive Amination Pathway
A ketone intermediate (e.g., 4-oxo-piperidine) reacts with cyclopentylamine in the presence of a reducing agent (e.g., NaBHCN) :
Key Reaction Parameters
Functionalization and Derivatives
The compound’s secondary amine (cyclopentylamino group) and carboxamide can undergo further reactions:
-
Acylation : React with acyl chlorides (e.g., acetyl chloride) to form amides .
-
Alkylation : Use alkyl halides to modify the cyclopentylamino group.
-
Oxidation : Convert the carboxamide to a nitrile or carboxylic acid under strong dehydrating conditions .
Spectroscopic Characterization
Key data for verifying the structure include:
-
1^11H NMR (CDCl): Peaks at δ 1.35–1.79 ppm (cyclopentyl CH), δ 2.52 ppm (N–CH), and δ 8.60 ppm (amide NH) .
Research Findings
Scientific Research Applications
4-(Cyclopentylamino)-1-methylpiperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(Cyclopentylamino)-1-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor function, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Substituent Variations in Piperidinecarboxamides
The table below compares 4-(Cyclopentylamino)-1-methylpiperidine-4-carboxamide with key analogs, highlighting structural differences and their implications:
Key Structural and Functional Differences
Amino Group Variations: Cyclopentyl vs. Aromatic vs. Aliphatic: Substitution with a 4-chlorophenyl group (NSC 81277) introduces electron-withdrawing effects, enhancing polarity and altering binding affinity in receptor-targeted applications .
N-Substituent Effects :
- Methyl vs. Benzyl : The methyl group in the target compound lowers molecular weight and may reduce off-target interactions compared to the benzyl group in CAS 1042-35-9, which could enhance CNS penetration due to increased lipophilicity .
- Carbamate vs. Carboxamide : The tert-butyl carbamate in CAS 812690-40-7 serves as a protecting group, enabling selective deprotection in multi-step syntheses .
Biological Activity
4-(Cyclopentylamino)-1-methylpiperidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Chemical Formula : C12H23N3O
- CAS Number : 1110717-78-6
- Molecular Structure : The compound features a piperidine ring substituted with a cyclopentylamino group and a carboxamide functional group.
The biological activity of 4-(Cyclopentylamino)-1-methylpiperidine-4-carboxamide is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of various receptors and enzymes, influencing cellular signaling pathways.
Key Mechanisms:
- Receptor Interaction : The compound may act as an agonist or antagonist for certain neurotransmitter receptors, which could explain its effects on neural pathways.
- Enzyme Inhibition : It has shown potential as an inhibitor of enzymes involved in critical biochemical processes, such as DNA gyrase in Mycobacterium species, indicating antimicrobial properties .
Biological Activity
Research indicates that 4-(Cyclopentylamino)-1-methylpiperidine-4-carboxamide exhibits a range of biological activities:
- Antimicrobial Activity : Studies have identified this compound as a novel class of inhibitors targeting DNA gyrase, demonstrating effectiveness against Mycobacterium abscessus .
- Neuropharmacological Effects : The compound's structure suggests potential applications in treating neurological disorders by modulating neurotransmitter systems.
Case Studies and Experimental Data
- Antimicrobial Efficacy :
- Pharmacokinetics :
- Cellular Studies :
Table 1: Summary of Biological Activities
Table 2: Pharmacokinetic Parameters
| Parameter | Value | Methodology |
|---|---|---|
| Half-life (t1/2) | 80 min | Mouse model |
| Clearance (Cl) | 14 mL/min/kg | IV administration |
| Volume of Distribution (Vd) | 0.6 L/kg | IV administration |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(Cyclopentylamino)-1-methylpiperidine-4-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling cyclopentylamine with a piperidine-4-carboxamide precursor. Key steps include:
- Solvent Selection : Polar aprotic solvents like tetrahydrofuran (THF) or methanol are preferred to stabilize intermediates .
- Catalysis : Amide bond formation may require coupling agents (e.g., HATU or EDC) to enhance reaction efficiency .
- Purification : Column chromatography or recrystallization is critical to achieve >95% purity, as residual solvents or unreacted amines can interfere with downstream applications .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., cyclopentylamine integration at δ 1.4–2.1 ppm for cyclopentyl protons) .
- X-ray Crystallography : Resolves stereochemistry at the piperidine 4-position, critical for confirming the spatial arrangement of the cyclopentylamino group .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 253.18 for [M+H]⁺) .
Q. How does the compound’s solubility and stability vary under different pH and temperature conditions?
- Methodological Answer :
- Solubility : Use shake-flask methods with HPLC quantification. The compound is lipophilic (logP ~2.5), requiring DMSO or ethanol for dissolution in biological assays .
- Stability : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) coupled with LC-MS can identify degradation products (e.g., hydrolyzed carboxamide) .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity in novel reaction pathways?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict transition states for cyclopentylamine nucleophilic attack on carboxamide precursors .
- Retrosynthesis Tools : AI-driven platforms (e.g., Reaxys or Pistachio) suggest feasible precursors and reaction conditions by mining existing piperidine derivative syntheses .
Q. How can researchers resolve contradictions between experimental data (e.g., NMR vs. computational predictions)?
- Methodological Answer :
- Data Triangulation : Cross-validate NMR chemical shifts with computed values (using software like ACD/Labs or Gaussian). Discrepancies >0.5 ppm may indicate conformational flexibility .
- Dynamic NMR : Variable-temperature studies can detect restricted rotation in the cyclopentylamino group, explaining peak splitting anomalies .
Q. What in vitro assays are suitable for probing the compound’s bioactivity, and how should controls be designed?
- Methodological Answer :
- Target Engagement Assays : Use fluorescence polarization or SPR to test binding affinity for receptors (e.g., GPCRs common to piperidine derivatives) .
- Control Design : Include structurally analogous compounds (e.g., 4-(phenylamino)-piperidine derivatives) to isolate the cyclopentyl group’s contribution to activity .
Research Design and Data Analysis
Q. What experimental frameworks are recommended for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Analog Synthesis : Systematically modify the cyclopentyl group (e.g., cyclohexyl or bicyclic variants) and carboxamide substituents .
- Multivariate Analysis : Apply PCA or PLS regression to correlate structural descriptors (e.g., steric bulk, Hammett σ) with bioactivity data .
Q. How can researchers leverage high-throughput screening (HTS) to identify synergistic effects with other molecules?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
